3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol
Description
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is a fluorinated aromatic alcohol with a propanol backbone substituted with a 3-fluoro-4-trifluoromethoxy phenyl group and a methyl group at the 2-position. The trifluoromethoxy (-OCF₃) group is known for its strong electron-withdrawing properties, which can influence the compound’s electronic profile, solubility, and interactions with biological targets.
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-7(6-16)4-8-2-3-10(9(12)5-8)17-11(13,14)15/h2-3,5,7,16H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRZVXHECUHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a precursor compound, such as 3-bromo-4-nitropyridine N-oxide, to produce the desired fluoro-substituted phenyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol serves as a building block for more complex molecules. Its unique functional groups allow chemists to explore various synthetic pathways, contributing to the development of novel compounds with tailored properties.
Biology
Research into the biological activity of this compound has revealed potential interactions with various biological targets. The presence of fluorinated groups enhances lipophilicity, which can improve binding affinity to enzymes and receptors.
Case Studies:
- A study demonstrated that derivatives of fluorinated alcohols exhibit enhanced antimicrobial activity , disrupting microbial cell membranes due to their lipophilic nature.
- Another investigation indicated that similar compounds could inhibit viral replication, suggesting potential applications in antiviral drug development.
Medicine
The compound is being explored for its therapeutic potential. Its structural features may allow it to act as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting specific diseases.
Therapeutic Applications:
- Antiviral Agents : The compound's ability to inhibit viral replication positions it as a candidate for antiviral drug development.
- Enzyme Inhibition : The trifluoromethoxy group may enhance inhibition against specific enzymes critical for therapeutic action.
Industrial Applications
In industry, this compound is utilized in producing materials with specific chemical properties, such as polymers and coatings. Its unique characteristics make it valuable in formulating products that require enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Steric and Metabolic Considerations : The methyl group at the 2-position in the backbone may reduce rotational freedom compared to 2,2-dimethyl analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol), influencing binding affinity in biological systems .
- Chirality: Unlike the (S)-configured amino derivative in , the target compound lacks a stereogenic center, simplifying synthesis but limiting enantioselective applications.
Research Findings and Data
Comparative Reactivity :
- The trifluoromethoxy group in the target compound is less prone to hydrolysis compared to methoxy groups, as demonstrated in analogous fluorinated propanols .
- Bioactivity : Fluorine substitution at the 3-position (vs. 2-position in the methoxy analog) may enhance interactions with hydrophobic binding pockets in enzyme targets, as seen in related fluorinated pharmaceuticals .
Biological Activity
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is a fluorinated organic compound notable for its unique structural features, including a trifluoromethoxy group and a hydroxyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12F4O2
- Molecular Weight : 266.18 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12F4O2 |
| Molecular Weight | 266.18 g/mol |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorinated groups enhances lipophilicity and binding affinity to enzymes and receptors. The hydroxyl group can engage in hydrogen bonding, further influencing its pharmacological effects.
Biological Activity
Research indicates that compounds with similar fluorinated structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Antiviral Properties : Similar compounds have been shown to inhibit viral replication, making them potential candidates for antiviral drug development.
- Enzyme Inhibition : The trifluoromethoxy group may enhance the inhibition of specific enzymes, which is critical for the therapeutic action against various diseases.
Case Studies and Research Findings
Recent studies have explored the biological activities associated with similar fluorinated compounds:
- Antiviral Efficacy : A study highlighted that trifluoromethyl-substituted phenolic compounds significantly increased potency against viral enzymes compared to their non-fluorinated analogs .
- Antimicrobial Screening : Research conducted on tri-fluorinated chalcones demonstrated promising antibacterial and antifungal activities, suggesting that similar structures may exhibit comparable effects .
- SAR Studies : Structure-activity relationship (SAR) studies have indicated that the incorporation of trifluoromethoxy groups can enhance the biological efficacy of drug candidates by improving their interaction with biological targets .
Comparative Analysis
A comparison of this compound with other fluorinated compounds reveals its unique position in terms of structural attributes and potential applications:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antiviral, Antimicrobial | Hydroxyl and trifluoromethoxy groups |
| Trifluridine | Antiviral (Herpes Simplex Virus) | Nucleoside analog with potent activity |
| Fluoroquinolone derivatives | Broad-spectrum antibacterial | Fluorine enhances antibacterial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
